2-bromo-6-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-BROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that includes a bromine atom, a nitrophenol group, and a triazine ring
Preparation Methods
The synthesis of 2-BROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL can be achieved through a multi-step process involving several key reactions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-BROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-BROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C22H23BrN8O4 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
2-bromo-6-[(E)-[[4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H23BrN8O4/c1-13-3-4-14(2)18(9-13)25-20-26-21(28-22(27-20)30-5-7-35-8-6-30)29-24-12-15-10-16(31(33)34)11-17(23)19(15)32/h3-4,9-12,32H,5-8H2,1-2H3,(H2,25,26,27,28,29)/b24-12+ |
InChI Key |
FUVWVPXWBWMBNY-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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